Iodoacetic anhydride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

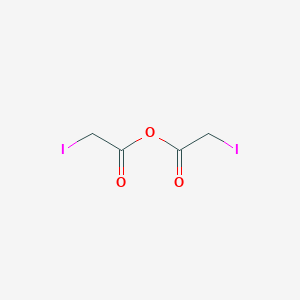

IUPAC Name |

(2-iodoacetyl) 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNSZWOCWHGHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970240 | |

| Record name | Iodoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Iodoacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54907-61-8 | |

| Record name | Iodoacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054907618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iodoacetic Anhydride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Iodoacetic anhydride (B1165640) is a reactive chemical compound with significant applications in chemical synthesis, biochemistry, and drug development. Its utility stems from its ability to act as both an acylating and alkylating agent, enabling the modification of various biomolecules. This in-depth technical guide provides a detailed overview of the chemical properties, primary uses, and experimental protocols involving iodoacetic anhydride, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄I₂O₃ | [1] |

| Molecular Weight | 353.88 g/mol | [1] |

| Melting Point | 47-49 °C | [2] |

| Boiling Point | 276.9 ± 25.0 °C (Predicted) | [3] |

| Density | 2.664 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform (B151607) (10%) | |

| Appearance | Light yellow crystalline solid | |

| Storage Temperature | 2-8°C | |

| Flash Point | 110 °C (closed cup) | |

| CAS Number | 54907-61-8 |

Core Applications in Research and Development

This compound serves as a versatile reagent in several key areas of scientific research, primarily due to its reactivity towards nucleophilic groups such as amines and thiols.

Peptide and Protein Modification

A significant application of this compound is in the selective modification of peptides and proteins. It is particularly useful for:

-

N-Terminal Acylation: this compound can be used to selectively acylate the α-amino group at the N-terminus of peptides. This modification is often performed to block the N-terminus, preventing unwanted side reactions during subsequent chemical modifications or to mimic naturally acetylated proteins. The selectivity of this reaction can be controlled by pH.

-

Amine Capping: In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can leave unreacted amino groups. This compound can be used as a "capping" agent to acetylate these free amines, preventing the formation of deletion sequences and simplifying the purification of the final peptide product.

-

Cross-Linking of Polypeptides: The iodoacetyl group introduced by the anhydride can react with sulfhydryl groups (e.g., from cysteine residues) on another molecule, enabling the formation of covalent cross-links between polypeptides. This is a valuable technique for studying protein-protein interactions and protein structure.

Synthesis of Glycosylamine Derivatives

This compound is a key reactant in the synthesis of N-iodoacetyl glycosylamine derivatives. These derivatives are important intermediates in the synthesis of neoglycoproteins and other glycoconjugates, which are crucial tools in glycobiology research and for the development of targeted drug delivery systems.

Proteomics and Quantitative Analysis

In the field of proteomics, this compound and its derivatives are utilized for protein quantitation. It can be used as a reagent to introduce a thiol-reactive iodo-derivative onto proteins, which can then be used for differential labeling and subsequent analysis by mass spectrometry.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and may require optimization for specific applications.

Protocol 1: Selective N-Terminal Iodoacetylation of a Peptide

This protocol describes the selective modification of the N-terminal α-amino group of a peptide using this compound, with pH control to enhance selectivity.

Materials:

-

Peptide of interest

-

This compound

-

Phosphate (B84403) buffer (0.1 M, pH 6.0)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the phosphate buffer (pH 6.0) to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 10-50 mM). This solution should be prepared fresh.

-

Reaction Initiation: Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution with gentle vortexing.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction should be protected from light.

-

Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by acidifying the solution with TFA.

-

Purification: Purify the iodoacetylated peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Verification: Confirm the successful modification and purity of the product by mass spectrometry. The mass of the peptide should increase by the mass of an iodoacetyl group (184.95 Da).

Protocol 2: Capping of Unreacted Amines in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of this compound to cap unreacted amino groups on a resin-bound peptide during SPPS.

Materials:

-

Peptide-resin with free amino groups

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Kaiser test reagents

Procedure:

-

Resin Washing: After a coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove any residual reagents.

-

Capping Solution Preparation: Prepare a capping solution consisting of this compound (10-20 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in DMF.

-

Capping Reaction: Add the capping solution to the washed peptide-resin and agitate the mixture for 30 minutes at room temperature.

-

Resin Washing: Wash the resin thoroughly with DMF (3 x 1 minute) to remove excess capping reagents.

-

Confirmation of Capping: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping. If the test is positive, the capping step can be repeated.

Visualizing Experimental Workflows and Signaling Concepts

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for protein modification and a conceptual overview of apoptosis, a key cellular process that can be influenced by chemical modifiers.

Modulation of Signaling Pathways: An Indirect Role

While direct modulation of specific signaling pathways by this compound is not extensively documented, its role as a potent alkylating agent suggests an indirect influence on cellular signaling. By modifying critical cysteine residues in proteins, this compound can alter the function of enzymes such as kinases and phosphatases, which are central to virtually all signaling cascades.

For instance, the related compound iodoacetic acid is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. Inhibition of GAPDH can lead to a depletion of cellular ATP, which in turn can have widespread effects on energy-dependent signaling pathways and potentially trigger apoptosis.

The modification of cysteine residues in transcription factors, such as NF-κB, could also alter their DNA-binding activity and subsequent gene expression profiles, thereby impacting inflammatory and survival pathways. Further research is warranted to elucidate the specific signaling pathways that are most susceptible to perturbation by this compound.

Safety and Handling

This compound is a corrosive and toxic compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Iodoacetic Anhydride: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of iodoacetic anhydride (B1165640), a crucial reagent in bioconjugation and chemical biology. The following sections detail its synthesis, thorough characterization, and significant applications, with a focus on its role in modifying protein structure and function.

Synthesis of Iodoacetic Anhydride

This compound is most commonly synthesized from iodoacetic acid through a dehydration reaction. Several methods exist for this conversion, with the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), being a prevalent laboratory-scale approach. This method offers high yields under mild conditions. An alternative route involves the reaction of iodoacetyl chloride with a salt of iodoacetic acid.

Experimental Protocol: Synthesis via Dehydration with DCC

This protocol outlines the synthesis of this compound from iodoacetic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent.

Materials:

-

Iodoacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Filter paper

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve iodoacetic acid (2 equivalents) in anhydrous dichloromethane.

-

Addition of DCC: Cool the solution in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (1 equivalent) in anhydrous dichloromethane dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.

-

Filtration: Once the reaction is complete, as monitored by thin-layer chromatography (TLC), filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of anhydrous dichloromethane.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a mixture of anhydrous diethyl ether and hexanes to yield a crystalline solid.

Safety Precautions: Iodoacetic acid and this compound are toxic and corrosive. DCC is a potent sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Caption: Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₄I₂O₃ | [1] |

| Molecular Weight | 353.88 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 47-49 °C | |

| Solubility | Soluble in chloroform | |

| CAS Number | 54907-61-8 | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 4H | -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~-5 | -CH₂- |

| ~165 | C=O |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1820, ~1750 | C=O stretching (anhydride) |

| ~1200 | C-O stretching |

| ~600 | C-I stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 353. The fragmentation pattern would likely involve the cleavage of the anhydride bond and the loss of iodoacetyl groups.

| m/z | Proposed Fragment Ion |

| 353 | [M]⁺ |

| 185 | [ICH₂CO₂]⁺ |

| 168 | [ICH₂CO]⁺ |

| 127 | [I]⁺ |

| 42 | [CH₂CO]⁺ |

Application in Drug Development: Protein Modification

This compound is a valuable tool in drug development and proteomics for the chemical modification of proteins. Its high reactivity towards nucleophilic side chains of amino acids, particularly cysteine and lysine (B10760008), allows for the introduction of various functionalities, such as labels, crosslinkers, or therapeutic agents.[2] The iodoacetyl group is a potent alkylating agent.

Signaling Pathway and Experimental Workflow

The primary application of this compound in a biological context is the irreversible alkylation of sulfhydryl groups of cysteine residues and amino groups of lysine residues within proteins. This modification can be used to probe protein structure, function, and interactions.

Caption: Protein modification with this compound.

Experimental Protocol: Protein Alkylation

This protocol provides a general method for the alkylation of a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Quenching reagent (e.g., dithiothreitol, DTT)

-

Desalting column or dialysis membrane

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate anhydrous solvent (e.g., dimethylformamide, DMF).

-

Alkylation Reaction: Add a molar excess of the this compound solution to the protein solution. The exact molar ratio will depend on the protein and the desired extent of modification and should be optimized empirically. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT, to consume any unreacted this compound.

-

Purification: Remove the excess reagents and by-products by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

-

Characterization: The extent of modification can be determined by mass spectrometry, analyzing the mass shift of the modified protein or its tryptic peptides.

This technical guide provides a foundational understanding of the synthesis, characterization, and key applications of this compound. Researchers are encouraged to consult the primary literature for more specific protocols and applications tailored to their individual research needs.

References

An In-depth Technical Guide to the Reaction of Iodoacetic Anhydride with Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of iodoacetic anhydride's reaction with proteins. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this reagent in their work. This document delves into the reaction mechanism, quantitative parameters, experimental protocols, and the analysis of modified proteins, with a particular focus on mass spectrometry.

Core Reaction Mechanism

Iodoacetic anhydride (B1165640) ((ICH₂CO)₂O) is a bifunctional reagent that primarily reacts with nucleophilic residues on proteins. The reaction proceeds in a two-step manner, leveraging the reactivity of both the anhydride and the iodoacetyl group.

Step 1: Acylation of Nucleophilic Residues

The primary reaction of this compound is the acylation of nucleophilic amino acid side chains. The most common targets for this acylation are the primary amino groups of the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond and the release of iodoacetic acid as a byproduct.

Step 2: Alkylation by the Iodoacetyl Group

The initial acylation step introduces a reactive iodoacetyl moiety onto the protein. This group is a potent electrophile and can subsequently react with other nucleophilic residues, most notably the thiol group of cysteine, via an SN2 reaction. This secondary reaction can be exploited for intramolecular or intermolecular cross-linking studies.

The overall reactivity of this compound is highly dependent on the pH of the reaction buffer, which governs the nucleophilicity of the target amino acid residues.

Reaction Specificity and pH Dependence

The selectivity of this compound for different amino acid residues is critically influenced by the reaction pH.

-

N-terminal α-Amino Groups: At a pH of approximately 6.0, the α-amino group of the N-terminus is significantly more nucleophilic than the ε-amino group of lysine side chains. This difference in pKa values (pKa of N-terminal α-amino group is ~7.6-8.0, while the pKa of lysine's ε-amino group is ~10.5) allows for highly selective acylation of the N-terminus. Acylation with this compound at pH 6.0 can achieve 90-98% selectivity for the α-amino group.[1]

-

Lysine Residues: At more alkaline pH values (pH > 8), the ε-amino group of lysine becomes deprotonated and thus more nucleophilic, leading to increased acylation at these sites.

-

Cysteine Residues: The thiol group of cysteine is a strong nucleophile and readily reacts with the iodoacetyl group introduced by the anhydride.[2] If selective N-terminal or lysine modification is desired, it is crucial to protect cysteine residues prior to the reaction with this compound.

-

Other Residues: Under controlled conditions (e.g., pH 6.0 for N-terminal modification), side reactions with other nucleophilic amino acids such as histidine and methionine are reported to be minimal.[1] However, at higher pH and with excess reagent, the potential for side reactions with histidine, methionine, and tyrosine increases.[3]

Quantitative Data

While extensive kinetic data specifically for the reaction of this compound with proteins is limited in the readily available literature, the following table summarizes key quantitative parameters based on the known reactivity of related compounds and the principles of the reactions involved.

| Parameter | Value/Range | Conditions | Notes |

| Optimal pH for N-terminal Selectivity | 6.0 | Aqueous buffer | Maximizes the nucleophilicity difference between the α-amino and ε-amino groups.[1] |

| N-terminal Selectivity at pH 6.0 | 90-98% | - | Dependent on the specific N-terminal residue. |

| Optimal pH for Cysteine Alkylation | 8.0-8.5 | Aqueous buffer | Ensures the thiol group is in its more reactive thiolate form. |

| Mass Increase upon Iodoacetylation | 168.95 Da | - | Corresponds to the addition of an iodoacetyl group (ICH₂CO-). |

Experimental Protocols

The following are generalized protocols for the modification of proteins with this compound. It is essential to optimize these protocols for each specific protein and application.

Protocol 1: Selective N-terminal Iodoacetylation of a Protein

This protocol is designed to selectively modify the N-terminal α-amino group of a protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M MES, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

(Optional) Cysteine protecting group (e.g., N-ethylmaleimide)

-

Desalting column or dialysis equipment

Procedure:

-

(Optional) Cysteine Protection: If the protein contains cysteine residues and selective N-terminal modification is desired, pre-treat the protein with a cysteine-blocking reagent according to the manufacturer's protocol. Remove excess blocking reagent before proceeding.

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions of the iodo- group.

-

Reaction Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any remaining this compound.

-

Product Purification: Remove excess reagents and byproducts by desalting or dialysis against a suitable buffer.

-

Analysis: Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 2: General Acylation of Amino Groups

This protocol is for the general modification of accessible N-terminal and lysine amino groups.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMF).

-

Reaction Initiation: Add a 10- to 100-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing in the dark.

-

Reaction Quenching: Add the Quenching Solution to a final concentration of 50-100 mM.

-

Product Purification: Purify the modified protein using desalting or dialysis.

-

Analysis: Characterize the extent of modification and the location of the iodoacetyl groups using mass spectrometry.

Visualization of Mechanisms and Workflows

Reaction Mechanism of this compound with an N-terminal Amino Group

Caption: Reaction of this compound with a protein's N-terminal amino group.

Experimental Workflow for Selective N-terminal Iodoacetylation

References

- 1. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Iodoacetic Anhydride with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of iodoacetic anhydride (B1165640) with cysteine residues, a critical reaction in proteomics, chemical biology, and drug development. While iodoacetic anhydride is a potent alkylating agent, much of the detailed mechanistic and quantitative data available in the literature focuses on the more commonly used iodoacetic acid and iodoacetamide (B48618). This document synthesizes the established principles of cysteine alkylation by haloacetates and extrapolates them to this compound, providing a robust framework for its application.

Core Principles of Cysteine Alkylation

Cysteine is unique among the proteinogenic amino acids due to the nucleophilic nature of its thiol (-SH) side chain. The reactivity of this thiol group is highly dependent on its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a potent nucleophile that readily reacts with electrophiles.[1][2] The propensity of a cysteine residue to exist as a thiolate is determined by its pKa value, which is influenced by the local protein microenvironment.

This compound, like other iodo-containing alkylating agents, reacts with the cysteine thiolate via a bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4] In this reaction, the thiolate anion attacks the electrophilic carbon atom of the iodoacetyl group, displacing the iodide ion as a leaving group. This results in the formation of a stable thioether bond, effectively and irreversibly modifying the cysteine residue.[5]

The Reactivity of this compound

This compound is expected to be a more potent alkylating agent than iodoacetic acid or iodoacetamide. This is because the anhydride moiety is a better leaving group than the hydroxyl or amino group, respectively. The electron-withdrawing nature of the second acetyl group in the anhydride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The primary reaction of this compound with a protein is the acylation of nucleophilic residues. In the case of cysteine, this leads to the formation of an S-iodoacetylated cysteine. However, other nucleophilic amino acid side chains can also be acylated, including lysine (B10760008) (amine group), serine and threonine (hydroxyl groups), and tyrosine (phenolic hydroxyl group). The N-terminal alpha-amino group of the protein is also a potential site of acylation.

Following the initial acylation, the newly introduced iodoacetyl group can then participate in an intramolecular or intermolecular S(_N)2 reaction with a deprotonated cysteine, leading to the formation of a stable thioether linkage.

Quantitative Data on Cysteine Alkylation

| Parameter | Iodoacetic Acid | Iodoacetamide | This compound |

| Second-Order Rate Constant (with free cysteine at pH 7.0) | Not readily available, but generally considered less reactive than iodoacetamide. | ~0.6 M⁻¹s⁻¹ | Not experimentally determined, but predicted to be higher than iodoacetamide. |

| Optimal pH for Reaction | Alkaline (pH > 8) to favor the thiolate form of cysteine. | Alkaline (pH > 8) to favor the thiolate form of cysteine. | Alkaline (pH > 8) is expected to be optimal for the S(_N)2 reaction, but the anhydride is also more susceptible to hydrolysis at high pH. |

| Common Side Reactions | Alkylation of methionine, histidine, lysine, aspartate, glutamate, and the N-terminus. | Alkylation of methionine, histidine, lysine, aspartate, glutamate, tyrosine, and the N-terminus. | Acylation of lysine, serine, threonine, tyrosine, and the N-terminus, followed by potential cross-reactivity. |

Experimental Protocols

The following is a generalized protocol for the alkylation of cysteine residues in a protein sample using an iodoacetylating agent. Due to the predicted high reactivity of this compound, optimization of reagent concentration and incubation time is critical to minimize off-target modifications.

Materials

-

Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))

-

This compound

-

Quenching reagent (e.g., 1 M DTT or 2-mercaptoethanol)

-

Desalting column or dialysis equipment

-

Mass spectrometer for analysis

Procedure

-

Reduction of Disulfide Bonds:

-

To a solution of the protein of interest, add the reducing agent to a final concentration of 5-10 mM.

-

Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.

-

-

Alkylation of Cysteine Residues:

-

Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMF).

-

Add the this compound solution to the reduced protein sample to a final concentration of 20-50 mM. Note: The optimal concentration should be determined empirically.

-

Incubate the reaction mixture in the dark at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add a quenching reagent in excess (e.g., DTT to a final concentration of 100 mM) to consume any unreacted this compound.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Clean-up:

-

Remove excess reagents and byproducts by desalting or dialysis.

-

-

Analysis:

-

The modified protein can be analyzed by mass spectrometry to confirm the modification of cysteine residues and to identify any potential off-target modifications.

-

Visualizations

Reaction Mechanism

Caption: S-alkylation of cysteine by this compound.

Experimental Workflow

Caption: A typical proteomics workflow for cysteine modification.

Signaling Pathway Inhibition

Caption: Covalent inhibition of an enzyme by cysteine modification.

Conclusion

This compound is a powerful reagent for the alkylation of cysteine residues. Its high reactivity, stemming from the excellent leaving group character of the anhydride moiety, makes it a potent tool for modifying proteins. However, this high reactivity also necessitates careful optimization of reaction conditions to ensure specificity and minimize unwanted side reactions. While direct quantitative data for this compound is scarce, the extensive knowledge base for iodoacetic acid and iodoacetamide provides a solid foundation for its rational application in research and development. The experimental protocols and workflows outlined in this guide offer a starting point for researchers seeking to leverage the unique properties of this compound for their specific applications.

References

- 1. scbt.com [scbt.com]

- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

physical and chemical properties of iodoacetic anhydride

An In-depth Technical Guide to Iodoacetic Anhydride (B1165640) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of iodoacetic anhydride, a valuable reagent in biochemical research and a precursor for various synthetic applications.

Core Physical and Chemical Properties

This compound is a reactive chemical primarily used for iodoacetylation. Its key properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₄H₄I₂O₃ | [1][2] |

| Linear Formula | (ICH₂CO)₂O | |

| Molecular Weight | 353.88 g/mol | [1] |

| CAS Number | 54907-61-8 | |

| Appearance | Light yellow to brown/dark brown crystalline powder or solid. | |

| Melting Point | 47-49 °C (lit.) | |

| Boiling Point | 276.9 ± 25.0 °C (Predicted) | |

| Density | 2.664 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Soluble in chloroform. | |

| Storage Temperature | 2-8°C |

Chemical Reactivity and Stability

This compound is a reactive compound, characteristic of acid anhydrides. Its reactivity is central to its utility in chemical synthesis.

-

Hydrolysis : Like most acid anhydrides, it is susceptible to hydrolysis. It reacts with water, and even moisture in the air, to decompose into two molecules of iodoacetic acid. This reaction is accelerated in the presence of acids. Due to this reactivity, it should be handled under anhydrous conditions.

-

Reactivity with Nucleophiles : this compound is a potent acetylating agent. It readily reacts with nucleophiles such as amines and alcohols. This reactivity is harnessed in bioconjugation to modify proteins and peptides, particularly by capping primary amine groups (e.g., lysine (B10760008) residues or N-termini). The reaction yields an iodoacetylated molecule and a molecule of iodoacetic acid.

-

Stability : The compound decomposes when moist and can be light-sensitive, a common trait for iodo-compounds. For long-term storage, it should be kept in a tightly sealed container in a dry, cool (2-8°C), and dark place.

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : As a cyclic acid anhydride, this compound exhibits two distinct carbonyl (C=O) stretching bands in its IR spectrum. These correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. Generally, for acyclic anhydrides, these bands appear around 1820 cm⁻¹ (asymmetric, stronger) and 1750 cm⁻¹ (symmetric, weaker).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is simple, showing a single peak for the four equivalent protons of the two methylene (B1212753) (CH₂) groups. These protons are adjacent to both a carbonyl group and an iodine atom, placing their chemical shift in a specific region, typically deshielded compared to simple alkanes.

-

¹³C NMR : The carbon NMR spectrum would be expected to show two distinct signals: one for the carbonyl carbons and one for the methylene carbons.

-

Applications in Research and Synthesis

This compound is a specialized reagent with important applications in proteomics and bioconjugation.

-

Protein Modification : It is used for the differential quantitation of proteins. Its primary role is to iodoacetylate amine-containing residues in proteins, such as the ε-amino group of lysine or the N-terminal α-amino group.

-

Bioconjugation : By introducing a thiol-reactive iodoacetyl group, the anhydride serves as a linker, enabling the subsequent attachment of thiol-containing molecules (like cysteine-containing peptides or specific probes) to the modified protein.

-

Synthetic Chemistry : It is a reactant for synthesizing N-iodoacetyl glycosylamine derivatives and for converting amino precursors into their corresponding iodoacetyl derivatives.

Experimental Protocols

Synthesis of this compound

A general method for synthesizing an acid anhydride is the dehydration of the corresponding carboxylic acid.

Principle : Two molecules of iodoacetic acid are condensed with the removal of one molecule of water. This is typically achieved by heating with a strong dehydrating agent.

Methodology :

-

Reactants : Iodoacetic acid and a dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride).

-

Procedure : a. Strictly anhydrous conditions must be maintained. All glassware should be oven-dried. b. Iodoacetic acid is mixed with the dehydrating agent in an appropriate anhydrous solvent (e.g., dichloromethane). c. The mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC or NMR). d. The solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system or by vacuum distillation.

-

Characterization : The final product's identity and purity are confirmed using IR and NMR spectroscopy and by measuring its melting point.

Caption: Workflow for the synthesis of this compound.

Iodoacetylation of a Peptide N-terminus

Principle : The anhydride reacts with the primary α-amino group at the N-terminus of a peptide to form an N-iodoacetylated peptide.

Methodology :

-

Dissolution : Dissolve the peptide in a suitable buffer (e.g., a non-nucleophilic buffer like HEPES or phosphate) at a slightly alkaline pH (e.g., pH 7.5-8.5) to ensure the N-terminal amine is deprotonated and nucleophilic.

-

Reagent Preparation : Prepare a fresh stock solution of this compound in an anhydrous organic solvent like DMF or DMSO.

-

Reaction : Add a molar excess (e.g., 5-10 fold) of the this compound solution to the peptide solution with gentle stirring.

-

Monitoring : Monitor the reaction progress using HPLC or mass spectrometry.

-

Quenching : Once the reaction is complete, quench any remaining anhydride by adding a small amount of a primary amine-containing buffer like Tris.

-

Purification : Purify the modified peptide from the reaction mixture using reverse-phase HPLC.

Caption: General scheme for the iodoacetylation of a peptide.

Biological Mechanism of Action

While this compound is primarily a synthetic reagent, its hydrolysis product, iodoacetate , is a well-known metabolic inhibitor. The biological effects observed are therefore attributable to iodoacetate.

Mechanism of Inhibition : Iodoacetate is a classic inhibitor of enzymes that possess a reactive cysteine residue in their active site. The primary target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a critical enzyme in the glycolytic pathway.

Iodoacetate acts as an alkylating agent, forming a covalent bond with the sulfhydryl (-SH) group of the active site cysteine in GAPDH. This irreversible modification inactivates the enzyme, halting the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The consequence is a complete blockage of glycolysis and subsequent ATP production.

Caption: Inhibition of glycolysis by iodoacetate via GAPDH inactivation.

References

An In-depth Technical Guide to Iodoacetic Anhydride for Selective Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iodoacetic Anhydride (B1165640) for Protein Modification

Iodoacetic anhydride ((ICH₂CO)₂O) is a potent, thiol-reactive reagent employed for the covalent modification of proteins. As a member of the haloacetylating agents, it shares reactivity patterns with iodoacetic acid (IAA) and iodoacetamide (B48618) (IAM), primarily targeting the nucleophilic side chain of cysteine residues. However, its anhydride chemistry offers distinct reactivity and potential for specific applications in chemical biology, proteomics, and drug development. This guide provides a comprehensive overview of the use of this compound for selective protein modification, covering its mechanism of action, factors influencing selectivity, experimental protocols, and data analysis considerations.

The modification of specific amino acid residues is a cornerstone of modern biochemical research, enabling the study of protein structure-function relationships, the identification of enzyme active sites, and the development of targeted therapeutics. Cysteine, with the high nucleophilicity of its thiol group at physiological pH, is a prime target for selective chemical modification[1]. This compound serves as a valuable tool in this context, allowing for the introduction of a carboxymethyl group onto cysteine residues, thereby blocking disulfide bond formation and introducing a stable covalent modification for downstream analysis.

Mechanism of Action

The primary reaction of this compound with proteins is the S-alkylation of cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the deprotonated cysteine (thiolate) acts as the nucleophile, attacking one of the α-carbons of the this compound and displacing the iodide leaving group. The other iodoacetyl group is released as iodoacetic acid.

References

An In-depth Technical Guide to Iodoacetic Anhydride as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic anhydride (B1165640) ((ICH₂CO)₂O) is a highly reactive chemical reagent widely employed in biological and chemical research as a potent alkylating agent. Its utility stems from the presence of two iodoacetyl groups, which readily react with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity makes it a valuable tool in proteomics for preventing disulfide bond formation, in enzyme kinetics for probing active site mechanisms, and in chemical synthesis for the introduction of iodoacetyl moieties. This technical guide provides a comprehensive overview of iodoacetic anhydride, including its chemical properties, synthesis, experimental protocols for its use in protein modification, and a discussion of its impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a light yellow crystalline solid at room temperature.[1] It is characterized by its high reactivity towards nucleophiles, a consequence of the electron-withdrawing nature of the anhydride linkage and the good leaving group ability of the iodide ion.

| Property | Value | Reference |

| Molecular Formula | C₄H₄I₂O₃ | [2] |

| Molecular Weight | 353.88 g/mol | [2] |

| Melting Point | 47-49 °C | [3] |

| Solubility | Soluble in chloroform | [3] |

| Storage Temperature | 2-8°C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound shows a characteristic singlet for the methylene (B1212753) protons (ICH₂).

-

¹³C NMR: The carbon NMR spectrum displays signals for the carbonyl carbon and the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric stretching modes. For non-cyclic anhydrides like this compound, the higher-wavenumber C=O stretching peak is typically more intense.

Synthesis of this compound

This compound can be synthesized from iodoacetic acid through dehydration. A common method involves the use of a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).

Experimental Protocol: Synthesis of this compound

Materials:

-

Iodoacetic acid

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, combine iodoacetic acid and phosphorus pentoxide in a 2:1 molar ratio.

-

Add a minimal amount of anhydrous diethyl ether to create a stirrable slurry.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Gently heat the mixture with stirring. The reaction is typically exothermic and should be controlled.

-

After the initial reaction subsides, continue to reflux the mixture for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The product, this compound, can be isolated by distillation under reduced pressure. The unreacted iodoacetic acid and phosphoric acid byproducts will remain in the flask.

-

Collect the distilled this compound in a pre-weighed flask.

-

Store the purified this compound under anhydrous conditions at 2-8°C.

This compound as an Alkylating Agent in Proteomics

In proteomics, the reduction and alkylation of cysteine residues are crucial steps to prevent the reformation of disulfide bonds following their cleavage by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This compound, similar to the more commonly used iodoacetamide (B48618) and iodoacetic acid, serves this purpose by covalently modifying the free thiol groups of cysteines.

Mechanism of Alkylation:

The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution (Sɴ2) reaction. The thiolate anion of the cysteine acts as the nucleophile, attacking one of the electrophilic methylene carbons of the iodoacetyl group and displacing the iodide ion. This results in the formation of a stable thioether bond.

Experimental Protocol: In-Solution Protein Alkylation

This protocol is adapted from standard procedures for iodoacetamide and can be optimized for this compound.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium (B1175870) bicarbonate)

-

Reducing agent stock solution (e.g., 1 M DTT)

-

This compound solution (freshly prepared in an appropriate solvent like acetonitrile (B52724) or DMF)

-

Quenching solution (e.g., 1 M DTT or L-cysteine)

-

Urea (B33335) or Guanidine-HCl (for protein denaturation)

Procedure:

-

Denaturation and Reduction:

-

Denature the protein sample by adding urea to a final concentration of 8 M or guanidine-HCl to 6 M.

-

Add the reducing agent (e.g., DTT to a final concentration of 10 mM).

-

Incubate at 56°C for 30-60 minutes.

-

Cool the sample to room temperature.

-

-

Alkylation:

-

Add freshly prepared this compound solution to a final concentration of 20-50 mM. A molar excess of the alkylating agent over the reducing agent is necessary.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Quenching:

-

Quench the excess this compound by adding a quenching solution (e.g., DTT to a final concentration of 20 mM or L-cysteine).

-

Incubate for 15 minutes at room temperature.

-

-

Downstream Processing:

-

The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin), followed by mass spectrometry analysis.

-

Quantitative Data on Alkylation:

| Parameter | Condition/Value | Reference |

| Optimal Iodoacetamide Concentration | 14 mM | |

| Optimal Reaction Time (Iodoacetamide) | 30 minutes | |

| Optimal Temperature (Iodoacetamide) | Room Temperature |

Side Reactions and Specificity:

While highly reactive towards cysteine thiols, this compound and other iodo-containing alkylating agents can exhibit off-target reactivity with other amino acid residues, particularly at higher concentrations and longer incubation times. These side reactions can complicate data analysis in proteomics.

| Amino Acid | Type of Modification | Consequence | Reference |

| Methionine | Carboxymethylation of the sulfur atom | Can lead to a neutral loss in mass spectrometry, affecting peptide identification. | |

| Histidine | Alkylation of the imidazole (B134444) ring | Can alter protein structure and function. | |

| Lysine | Alkylation of the ε-amino group | Can interfere with trypsin digestion and introduce unexpected mass shifts. | |

| N-terminus | Alkylation of the α-amino group | Can block the N-terminus and affect peptide identification. |

Systematic evaluations have shown that iodine-containing reagents can lead to a significant number of non-specific modifications. For instance, the use of iodoacetamide has been shown to result in a more than 9-fold decrease in the identification of methionine-containing peptides in some studies.

Application in Studying Signaling Pathways

The ability of this compound to irreversibly inhibit enzymes with a critical cysteine residue in their active site makes it a valuable tool for studying cellular signaling pathways. By selectively inactivating such enzymes, researchers can investigate the downstream consequences and elucidate the enzyme's role in a particular pathway.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH):

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis that contains a highly reactive cysteine residue in its active site. Iodoacetate, and by extension this compound, can irreversibly inhibit GAPDH by alkylating this cysteine. This inhibition blocks the glycolytic pathway and has been used as a model to study metabolic disorders.

Probing Redox Signaling:

Cellular signaling is intricately regulated by the redox state of proteins, with the reversible oxidation of cysteine thiols acting as a molecular switch. This compound can be used to "trap" the reduced state of cysteine residues, allowing for the quantification of the extent of oxidation under different cellular conditions. This approach helps in understanding the role of specific cysteine residues in redox sensing and signaling.

Inhibition of Protein Tyrosine Phosphatases (PTPs):

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues. The catalytic activity of many PTPs depends on a critical cysteine residue in their active site. This compound can act as an irreversible inhibitor of these enzymes, making it a useful tool to study the consequences of PTP inhibition on signaling pathways that regulate processes like cell growth, differentiation, and apoptosis.

Conclusion

This compound is a powerful and versatile alkylating agent with significant applications in chemical biology and proteomics. Its high reactivity towards cysteine residues makes it an effective tool for modifying proteins to prevent disulfide bond formation and for probing the function of cysteine-dependent enzymes in cellular signaling pathways. However, researchers must be mindful of its potential for off-target reactions and optimize experimental conditions to ensure specificity. A thorough understanding of its chemical properties, reactivity, and potential side reactions, as outlined in this guide, is essential for its effective and accurate application in research and drug development.

References

Iodoacetic Anhydride in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic anhydride (B1165640) ((ICH₂CO)₂O) is a homobifunctional acylating reagent that has carved a niche in chemical biology and proteomics. Its utility stems from its reactivity towards nucleophilic amino acid residues, enabling a range of applications from protein modification and cross-linking to the development of covalent inhibitors. This guide provides an in-depth overview of the core principles, applications, and experimental considerations for employing iodoacetic anhydride in a research setting.

This compound's reactivity is primarily directed towards primary amines, such as the N-terminus of a polypeptide and the ε-amino group of lysine (B10760008) residues, as well as the sulfhydryl group of cysteine. The specificity of this reaction can be modulated by controlling the experimental conditions, most notably the pH. This allows for targeted modification of proteins, providing a versatile tool for studying protein structure, function, and interactions.

Mechanism of Action

The primary reaction of this compound with a nucleophilic group (Nu) on a protein, such as a primary amine or a thiol, is an acylation reaction. This results in the formation of a stable amide or thioester bond, respectively, and the release of iodoacetic acid as a byproduct. The reaction introduces an iodoacetyl group onto the protein, which can then be used for further downstream applications, such as cross-linking to a thiol-containing molecule.

Applications in Chemical Biology

Selective N-terminal Acylation and Cross-Linking

One of the key applications of this compound is the selective acylation of the α-amino group at the N-terminus of peptides and proteins. This selectivity is achieved by carefully controlling the pH of the reaction. At a pH of 6.0, this compound exhibits high selectivity (90-98%) for the N-terminal α-amino group over the ε-amino group of lysine residues.[1] To achieve this selectivity, any cysteine residues in the polypeptide must be protected prior to the reaction.[1]

This N-terminal iodoacetylation is the first step in a two-step cross-linking strategy. The newly introduced iodoacetyl group can then react with a sulfhydryl group on another molecule, forming a stable thioether linkage. This method is particularly useful for creating well-defined protein-peptide conjugates or for immobilizing peptides onto a solid support.[1]

Covalent Enzyme Inhibition

This compound and its derivatives are used in the development of covalent inhibitors, particularly for enzymes that possess a nucleophilic residue, such as a cysteine, in their active site. The iodoacetyl group acts as an electrophilic "warhead" that forms a covalent bond with the nucleophilic amino acid, leading to irreversible inhibition of the enzyme. This strategy has been successfully employed in the design of inhibitors for various enzyme classes, including cysteine proteases.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

In the field of chemical proteomics, this compound can be used for differential protein quantitation.[2] Furthermore, the principles of its reactivity are central to activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzymes in complex biological samples. While not always the probe itself, the chemistry of iodoacetylation is a cornerstone of many ABPP strategies for targeting nucleophilic residues in enzyme active sites.

Quantitative Reactivity Data

The reactivity of iodo-acetylating agents is highly dependent on the nucleophilicity of the target amino acid residue and the pH of the reaction medium. The tables below summarize the selectivity of this compound and provide kinetic data for the closely related and well-studied iodoacetamide (B48618) to illustrate the reactivity profile.

Table 1: pH-Dependent Selectivity of this compound

| Target Residue | pH | Selectivity | Notes |

| N-terminal α-Amine | 6.0 | 90-98% over Lysine | Cysteine residues must be protected.[1] |

| Lysine (ε-Amine) | > 8.0 | Increased reactivity | Less selective at higher pH. |

| Cysteine (Thiol) | > 7.0 | Highly reactive | Typically requires protection for N-terminal selectivity. |

Table 2: Second-Order Rate Constants for Iodoacetamide with Cysteine

Data for iodoacetamide is provided as a proxy for the reactivity of the iodoacetyl group.

| Thiol-containing Molecule | pH | Rate Constant (M⁻¹s⁻¹) | Reference |

| Cysteine | 7.2 | 1.78 |

Key Experimental Protocols

Protocol 1: Selective N-terminal Iodoacetylation of a Peptide

This protocol is adapted from the principles outlined for selective N-terminal modification.

Materials:

-

Peptide with a free N-terminus

-

This compound

-

Degassed reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0)

-

Quenching solution (e.g., 1 M glycine)

-

Cysteine protection reagent (if necessary, e.g., N-ethylmaleimide)

-

Anhydrous acetonitrile (B52724) or DMF

-

HPLC for purification

Procedure:

-

Peptide Preparation: If the peptide contains cysteine residues, protect the sulfhydryl groups first according to standard protocols. Dissolve the peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous acetonitrile or DMF immediately before use.

-

Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution with gentle vortexing.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Purify the N-terminally iodoacetylated peptide by reverse-phase HPLC.

-

Verification: Confirm the modification by mass spectrometry. The mass of the peptide should increase by 168.95 Da per iodoacetyl group.

Protocol 2: General Protocol for Covalent Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound or a derivative against a target enzyme.

Materials:

-

Target enzyme

-

Fluorogenic or chromogenic substrate for the enzyme

-

This compound or derivative

-

Assay buffer (at optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Prepare a stock solution of the substrate in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Include a control with no inhibitor.

-

Incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature to allow for covalent modification.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.

Workflow Visualizations

Covalent Inhibition of a Cysteine Protease

The following diagram illustrates the workflow for identifying and characterizing a covalent inhibitor, such as an this compound derivative, targeting a cysteine protease.

Caption: Workflow for covalent inhibitor discovery and validation.

Chemical Proteomics Workflow for Target Identification

This diagram outlines a typical chemical proteomics workflow to identify the protein targets of a reactive compound like this compound.

Caption: A typical chemical proteomics workflow using a reactive probe.

References

An In-depth Technical Guide to the Solubility and Stability of Iodoacetic Anhydride in Buffers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodoacetic anhydride (B1165640) is a highly reactive homobifunctional crosslinking agent used in bioconjugation and protein chemistry. Its utility is predicated on its ability to react with nucleophilic groups on biomolecules, such as primary amines. However, its high reactivity also makes it susceptible to rapid degradation, primarily through hydrolysis, in the aqueous buffer systems required for most biological applications. This guide provides a comprehensive overview of the factors governing the solubility and stability of iodoacetic anhydride.

Theoretical Background

Chemistry and Reactivity

This compound, with the chemical formula (ICH₂CO)₂O, possesses two electrophilic carbonyl carbons. These are susceptible to nucleophilic attack, making the molecule an efficient acylating agent. Its primary utility lies in its reaction with primary amines, such as the N-terminus of a protein or the epsilon-amino group of a lysine (B10760008) residue, to form a stable amide bond and release iodoacetic acid as a byproduct.

However, the most prevalent nucleophile in any aqueous buffer is water itself. The reaction of this compound with water leads to the hydrolysis of the anhydride bond, yielding two molecules of iodoacetic acid. This hydrolytic degradation is the principal pathway for the loss of its reactivity and is a critical consideration for its use in experimental settings.

Factors Influencing Solubility

The solubility of this compound in aqueous buffers is expected to be limited. While it is a polar molecule, its solid, crystalline nature at room temperature suggests that significant energy is required to break its crystal lattice structure.

-

Buffer Composition: The type of buffer and its ionic strength can influence solubility through the "salting in" or "salting out" effects.

-

pH: While pH is not expected to drastically alter the solubility of the uncharged anhydride molecule itself, it becomes a critical factor for the solubility of its degradation product, iodoacetic acid (pKa ~3.1).

-

Temperature: Solubility of solids generally increases with temperature, although this effect must be balanced with the increased rate of degradation at higher temperatures.

Factors Influencing Stability (Degradation)

The stability of this compound is inversely related to its rate of hydrolysis. Several factors govern this rate:

-

pH: Hydrolysis of anhydrides can be catalyzed by both acid and base. Therefore, the degradation rate is expected to be lowest in the mid-pH range (pH 4-6) and increase significantly at highly acidic or alkaline pH.

-

Buffer Nucleophilicity: Certain buffer components are themselves nucleophiles and can directly attack the anhydride. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, can react with this compound, consuming the reagent and forming an amide linkage with the buffer molecule. This represents a secondary degradation/consumption pathway in addition to hydrolysis. Non-nucleophilic buffers like phosphate, HEPES, and MES are recommended for applications where only hydrolysis is the intended degradation pathway.

-

Temperature: The rate of hydrolysis increases significantly with temperature, following the Arrhenius equation. For maximal stability, solutions should be prepared fresh and kept cold.

Quantitative Data

As previously stated, specific solubility and stability data is sparse. The following tables are provided as a template for researchers to populate with their own experimentally determined values using the protocols outlined in Section 5.0.

Table 1: Experimentally Determined Solubility of this compound

| Buffer System | Buffer Conc. (mM) | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |

|---|---|---|---|---|---|

| Phosphate | 50 | 6.0 | 25 | User-determined | User-determined |

| Phosphate | 50 | 7.4 | 25 | User-determined | User-determined |

| Phosphate | 50 | 8.0 | 25 | User-determined | User-determined |

| MES | 50 | 6.0 | 25 | User-determined | User-determined |

| HEPES | 50 | 7.4 | 25 | User-determined | User-determined |

| Citrate | 50 | 5.0 | 25 | User-determined | User-determined |

Table 2: Experimentally Determined Stability (Half-life) of this compound

| Buffer System | Buffer Conc. (mM) | pH | Temperature (°C) | Half-life (t½, minutes) |

|---|---|---|---|---|

| Phosphate | 50 | 6.0 | 25 | User-determined |

| Phosphate | 50 | 7.4 | 25 | User-determined |

| Phosphate | 50 | 8.0 | 25 | User-determined |

| MES | 50 | 6.0 | 25 | User-determined |

| HEPES | 50 | 7.4 | 25 | User-determined |

| Tris | 50 | 8.0 | 25 | User-determined |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is toxic if swallowed or inhaled and is corrosive.[1][2]

-

Reactivity: Reacts with water and moisture.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired buffer in a sealed vial. The exact amount should be enough to ensure undissolved solid remains after equilibration.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24 hours is recommended to ensure saturation).

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vial at high speed and carefully collecting the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the buffer.

-

Quantification: Immediately dilute the saturated supernatant into a suitable solvent (e.g., acetonitrile) and quantify the concentration of this compound using a validated analytical method, such as the HPLC protocol described in Section 5.3.

-

Calculation: The measured concentration represents the solubility of this compound under the tested conditions.

Protocol for Stability Determination (Kinetic Analysis)

This protocol monitors the concentration of this compound over time to determine its degradation rate.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a dry organic solvent like acetonitrile.

-

Reaction Initiation: Initiate the degradation reaction by diluting a small volume of the stock solution into a larger volume of the desired buffer, pre-equilibrated at the test temperature (e.g., 25°C), to achieve the final desired concentration (e.g., 1 mM). Start a timer immediately.

-

Time-Point Sampling: At regular intervals (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching and Analysis: Immediately quench the reaction by diluting the aliquot into a cold, acidic solution (e.g., the HPLC mobile phase) or the first reagent of the colorimetric assay. Analyze the quenched samples to determine the concentration of remaining this compound.

-

Data Analysis: Plot the natural logarithm of the this compound concentration (ln[IAA]) versus time. For a first-order or pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the negative of the degradation rate constant (-k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Analytical Method 1: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying this compound from its hydrolysis product, iodoacetic acid.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer and an organic solvent. A good starting point is:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

A gradient of 5% to 95% B over 10-15 minutes is a reasonable starting point for method development. The acid is crucial for protonating the iodoacetic acid product, ensuring good peak shape.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a low wavelength, such as 210 nm, where the carbonyl group absorbs.

-

Quantification: Generate a standard curve by injecting known concentrations of this compound prepared in the initial mobile phase or acetonitrile. The peak area of the anhydride can then be used to determine its concentration in the experimental samples.

Analytical Method 2: Hydroxylamine-Ferric Chloride Colorimetric Assay

This method provides a simpler, albeit potentially less specific, alternative to HPLC for quantifying the anhydride. It is based on the reaction of the anhydride with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex with ferric chloride (FeCl₃).

Methodology:

-

Reagent Preparation:

-

Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride in aqueous base (e.g., NaOH). This solution should be prepared fresh.

-

Ferric Chloride Solution: Prepare a solution of FeCl₃ in dilute acid (e.g., HCl).

-

-

Assay Procedure:

-

To your sample aliquot (from the stability study) or diluted supernatant (from the solubility study), add the alkaline hydroxylamine solution. Allow the reaction to proceed for a few minutes to form the hydroxamic acid.

-

Acidify the mixture and then add the ferric chloride solution. A purple or magenta color will develop rapidly.

-

-

Quantification: Measure the absorbance of the resulting solution at approximately 540 nm using a spectrophotometer.

-

Standard Curve: Create a standard curve by reacting known concentrations of this compound with the reagents and plotting the resulting absorbance versus concentration. Use this curve to determine the concentration of anhydride in your unknown samples.

Conclusion

While this compound is a potent tool for chemical biology and drug development, its efficacy is critically dependent on its solubility and stability in the chosen buffer system. Due to a lack of published quantitative data, researchers must be prepared to determine these parameters empirically. By understanding the chemical principles of anhydride hydrolysis and by employing the robust experimental and analytical protocols detailed in this guide, professionals can effectively characterize the behavior of this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

An In-depth Technical Guide to Iodoacetic Anhydride: Safety, Handling, and Experimental Considerations for Researchers

For Researchers, Scientists, and Drug Development Professionals

Iodoacetic anhydride (B1165640) is a highly reactive reagent utilized in bioconjugation and chemical biology for the modification of proteins and peptides. Its utility in introducing iodoacetyl groups, which can then react with sulfhydryl moieties, makes it a valuable tool in proteomics and drug development. However, its high reactivity also necessitates stringent safety and handling protocols to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations for the use of iodoacetic anhydride in a research setting.

Chemical and Physical Properties

This compound is a light yellow crystalline solid that is sensitive to light and moisture.[1] It is crucial to store it in a cool, dry, and dark environment to maintain its stability.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄I₂O₃ | [2] |

| Molecular Weight | 353.88 g/mol | |

| Appearance | Light yellow crystalline solid | [3] |

| Melting Point | 47-49 °C | |

| Solubility | Soluble in chloroform | |

| Storage Temperature | 2-8°C | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| CAS Number | 54907-61-8 |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause corrosive injuries to the respiratory tract upon inhalation.

| Hazard Classification | Category | GHS Code |

| Acute Toxicity, Oral | Category 3 | H301 (Toxic if swallowed) |